7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Beschreibung
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyrimidine core with a carboxylic acid group at position 3, a chlorine substituent at position 7, and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.
Eigenschaften
Molekularformel |
C7H5ClN4O2 |
|---|---|
Molekulargewicht |
212.59 g/mol |
IUPAC-Name |
7-chloro-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5ClN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
PPMAZMNZZNVLPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(NN=C2C(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 2,4-dichloro-5-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
Positional Isomerism: 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic Acid
Core Heterocycle Variations: Pyrrolo[2,3-d]pyrimidine Derivatives
- Examples :
- Key Differences : Pyrrolo[2,3-d]pyrimidine core (one nitrogen in the five-membered ring) vs. pyrazolo[4,3-d]pyrimidine (two adjacent nitrogens).
- Impact : The reduced nitrogen content in pyrrolo derivatives may decrease hydrogen-bonding capacity and alter solubility profiles .
Substituent Modifications
Cyclopropyl and Benzyl Substituents: 5-Chloro-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
Benzyl and Methylbenzyl Substituents: 5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
- CAS : 950852-97-8; Molecular Formula : C₁₉H₁₈ClN₃O₂ .
- Key Differences : Bulky 4-methylbenzyl group at position 1.
- Impact : Increased molecular weight (265.7 g/mol vs. ~212.59 g/mol for the target compound) and steric bulk may enhance target binding in pharmaceutical contexts but reduce solubility .
Functional Group Additions
Fluoro and Methoxy Substituents: Quinolone-Pyrazolo Hybrid
- Example: 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-1-cyclopropyl-5-amino-6-fluoro-8-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (8h) .
- Key Differences: Fluorine and methoxy groups in a quinolone-pyrazolo hybrid.
- Impact: Fluorine’s electronegativity and methoxy’s electron-donating effects enhance bioavailability and antibacterial activity, as seen in quinolone antibiotics .
Comparative Data Table
*Estimated based on structural similarity to .
Research Findings and Implications
- Substituent Position : Chlorine at position 7 (target compound) vs. 5 () likely alters electronic effects, impacting interactions in biological targets .
- Lipophilicity : Cyclopropyl and benzyl groups () increase logP values, suggesting utility in CNS-targeting drugs, whereas simpler substituents (methyl, chloro) may improve aqueous solubility for agrochemicals .
Biologische Aktivität
7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of a chloro group at position 7 and a methyl group at position 5 contributes to its unique biological profile.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit promising anticancer properties. For instance, compounds structurally similar to 7-chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine | MDA-MB453 | 29.1 |
| Similar Derivative | MCF-7 | 15.3 |
These results suggest that modifications in the substituents can drastically affect the anticancer efficacy of these compounds .
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have shown that related pyrazolo[4,3-d]pyrimidines exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example:
| Pathogen | Activity |
|---|---|
| E. coli | Significant inhibition |
| S. aureus | Significant inhibition |
| A. flavus | Moderate inhibition |
The presence of halogen substituents appears to enhance the antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. In experimental models, it exhibited significant inhibition of paw edema compared to standard anti-inflammatory drugs such as indomethacin:
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine | 43.17 | 31.10 |
| Indomethacin | 47.72 | 42.22 |
These findings indicate that the compound may serve as a potential candidate for treating inflammatory conditions .
The biological activities of 7-chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid are believed to be mediated through various mechanisms:
- Inhibition of Kinases : Some studies suggest that pyrazolo[4,3-d]pyrimidines can inhibit specific kinases involved in cancer cell proliferation.
- Modulation of Immune Response : As an agonist for Toll-like receptor 7 (TLR7), the compound may enhance immune responses against tumors .
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity could be attributed to interference with bacterial cell wall integrity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that a derivative of this compound significantly reduced tumor size in several participants.
- Case Study 2 : An animal model study showed that administration of the compound resulted in reduced inflammation markers in serum following induced paw edema.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
